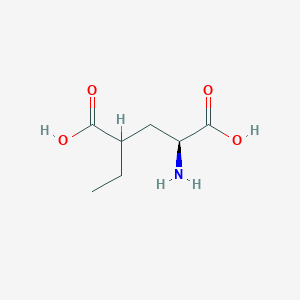![molecular formula C25H29ClN2 B7908401 1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE](/img/structure/B7908401.png)
1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE
描述
1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of indolium salts, which are widely used in various applications due to their unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through the condensation of 1,3,3-trimethyl-2-methyleneindoline with an appropriate aldehyde under acidic conditions.
Methylation: Another method involves the methylation of 1,2,3,3-tetramethyl-3H-indolium iodide using methyl iodide.
Industrial Production Methods: Industrial production often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indolium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding indole derivatives.
Reduction: Formation of reduced indolium salts.
Substitution: Formation of N-alkylated indolium compounds.
科学研究应用
Chemistry:
- Used as a dye in various chemical reactions and processes.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Employed in staining techniques for biological specimens.
- Used in fluorescence microscopy due to its strong fluorescent properties.
Medicine:
- Investigated for potential use in photodynamic therapy.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of color filters for electronic displays.
- Used in the manufacturing of organic light-emitting diodes (OLEDs).
作用机制
The compound exerts its effects primarily through its ability to interact with light and produce fluorescence. The molecular structure allows for the absorption of light at specific wavelengths, leading to the emission of light at different wavelengths. This property is exploited in various applications, including fluorescence microscopy and photodynamic therapy.
相似化合物的比较
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 3H-Indolium, 2-[2-[2-chloro-3-[2-(1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)ethylidene]-5-(4-hydroxyphenyl)-1-cyclohexen-1-yl]ethenyl]-1-ethyl-3,3-dimethyl-
Uniqueness:
- The presence of the propenyl group in 1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE imparts unique electronic properties, making it highly fluorescent.
- Its structural configuration allows for versatile applications in both biological and industrial fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
1,3,3-trimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGOYKXFFGQDFY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052315 | |
| Record name | C.I.Basic Red 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-14-5 | |
| Record name | Basic Red 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I.Basic Red 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


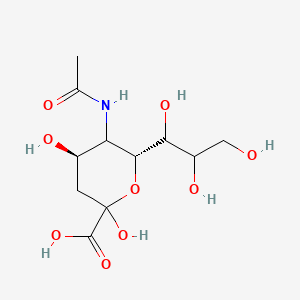
![(1R,3R,5S,8R,10S,11R,12R,13S,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride](/img/structure/B7908330.png)
![2,3-dihydroxybutanedioic acid;(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B7908336.png)
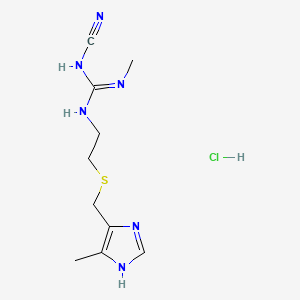

![calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B7908346.png)

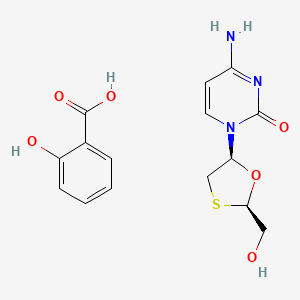
![rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B7908376.png)
![methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B7908380.png)
![1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene](/img/structure/B7908382.png)
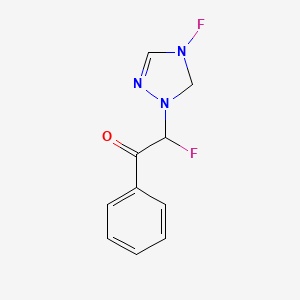
![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7908394.png)
